molecular formula C14H18N2O5 B8202655 Methyl 4-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoate

Methyl 4-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoate

Cat. No.: B8202655
M. Wt: 294.30 g/mol
InChI Key: HSESROVWFMPXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which includes an amino group, a keto group, and a phenylmethoxycarbonylamino group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a suitable amino acid derivative with a phenylmethoxycarbonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for maximum efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Methyl 4-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-{[(benzyloxy)carbonyl]amino}-4-carbamoylbutanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-20-12(17)8-7-11(13(15)18)16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSESROVWFMPXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)N)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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